molecular formula C16H11N3O4 B4847511 2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylacrylamide

2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylacrylamide

Cat. No. B4847511
M. Wt: 309.28 g/mol
InChI Key: SATDNWVQUANNRD-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylacrylamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as HNCP and has a molecular formula of C17H12N2O4. The purpose of

Mechanism of Action

HNCP exerts its biological effects by inhibiting the activity of enzymes involved in various biochemical pathways. For example, it inhibits the activity of tyrosinase by binding to the active site of the enzyme and preventing the oxidation of tyrosine to dopaquinone. This leads to a decrease in the production of melanin, which is responsible for skin pigmentation. HNCP also inhibits the activity of lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators such as leukotrienes and prostaglandins.
Biochemical and Physiological Effects:
HNCP has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. HNCP also has anti-inflammatory effects by reducing the production of inflammatory mediators such as nitric oxide and cytokines. It has also been shown to possess antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using HNCP in lab experiments is its ability to inhibit the activity of several enzymes involved in various biochemical pathways. This makes it a useful tool for studying the role of these enzymes in disease processes. However, one of the limitations of using HNCP is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of HNCP in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. HNCP has been shown to possess neuroprotective properties and may be useful in preventing the progression of this disease. Another potential application is in the development of new anticancer drugs. HNCP has been shown to possess potent anticancer properties and may be useful in the treatment of various types of cancer.

Scientific Research Applications

HNCP has been extensively used in scientific research due to its ability to inhibit the activity of several enzymes such as tyrosinase, lipoxygenase, and cyclooxygenase. It has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties. HNCP has been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease.

properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-10-12(16(21)18-13-4-2-1-3-5-13)8-11-6-7-15(20)14(9-11)19(22)23/h1-9,20H,(H,18,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATDNWVQUANNRD-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylacrylamide
Reactant of Route 2
2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylacrylamide
Reactant of Route 3
2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylacrylamide
Reactant of Route 4
2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-phenylacrylamide

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